molecular formula C5H9IO3 B1600620 1-Iodoethyl ethyl carbonate CAS No. 80196-04-9

1-Iodoethyl ethyl carbonate

Cat. No. B1600620
CAS No.: 80196-04-9
M. Wt: 244.03 g/mol
InChI Key: BDHXJIRTSWHBPR-UHFFFAOYSA-N
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Patent
US08859781B2

Procedure details

1-Chloroethyl ethyl carbonate (5.0 g, 32.8 mmol) was dissolved in 125 mL acetonitrile. Sodium iodide (22.1 g, 147.5 mmol) was added and stirred at 60° C. for 1.5 hours. The reaction was evaporated, diluted with ether and filtered. The filtrate was evaporated to a dark red oil, to afford 1-iodoethyl ethyl carbonate (4.12 g, 51% yield). N016 (2.07 g, 11.3 mmol) and freshly made 1-iodoethyl ethyl carbonate (4.12 g, 16.9 mmol) were dissolved in 15 mL acetonitrile and stirred at room temperature overnight. The reaction was evaporated, diluted with ethyl acetate, washed with 0.2N Na2S2O3 and brine, dried over magnesium sulfate and evaporated. Chromatography was performed using 50% ethyl acetate/hexanes to yield a colorless oil (890 mg, 28% yield). 1H NMR (400 MHz, d-DMSO) δ 6.28 (dq, J=2.6, 5.6 Hz, 1H), 4.76 (dt, J=2.9, 5.7 Hz, 1H), 4.12 (q, J=7.1 Hz, 2H), 3.97-3.86 (m, 1H), 3.55-3.31 (m, 4H), 1.96-1.77 (m, 4H), 1.47 (d, J=5.5 Hz, 3H), 1.17 (dt, J=18.4, 7.1 Hz, 3H). LC tr=2.98 minutes (C-18 column, 5 to 95% acetonitrile/water over 6 minutes at 1.7 mL/min with detection 254 nm, at 23° C.). ES(pos)MS m/z 300 (M+Na calcd for C10H19N3O6 requires 300).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:9])([O:6][CH2:7][CH3:8])[O:2][CH:3](Cl)[CH3:4].[I-:10].[Na+]>C(#N)C>[C:1](=[O:9])([O:6][CH2:7][CH3:8])[O:2][CH:3]([I:10])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(OC(C)Cl)(OCC)=O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
22.1 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
ADDITION
Type
ADDITION
Details
diluted with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a dark red oil

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(OC(C)I)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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